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Compound of Interest

Compound Name: Dphpc

Cat. No.: B15577321

For researchers, scientists, and drug development professionals, understanding the physical
properties of lipid bilayers is paramount for advancements in membrane biophysics and drug
delivery systems. 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPHPC) is a synthetic
phospholipid widely utilized in the creation of model membranes due to its unique structural
characteristics and stability. This in-depth technical guide delineates the core physical
properties of DPHPC lipid bilayers, presenting quantitative data, detailed experimental
methodologies, and visual workflows to facilitate a comprehensive understanding.

The branched nature of DPHPC's phytanoyl chains confers distinct properties to the bilayers it
forms, most notably the absence of a main gel-to-liquid crystalline phase transition over a
broad temperature range. This stability makes DPHPC an ideal model system for studying
membrane-protein interactions and the function of reconstituted ion channels without the

confounding variable of lipid phase changes.

Core Physical Properties of DPHPC Lipid Bilayers

The physical characteristics of a lipid bilayer dictate its behavior and interactions. For DPHPC,
these properties have been elucidated through a variety of experimental and computational
techniques. The following table summarizes the key quantitative data for DPHPC lipid bilayers.
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Physical Property

Value

Experimental
Conditions

Experimental
Technique(s)

Area per Lipid (APL)

0.792 - 0.836 nm?

T=310-323K

Neutron Scattering, X-
ray Scattering,
Molecular Dynamics

Simulations

Bilayer Thickness

3.4-3.8nm

T=310K

X-ray Scattering,
Neutron Scattering,
Molecular Dynamics

Simulations

Area Compressibility
Modulus (KA)

292 - 347 mN/m

T=323K

Micropipette
Aspiration, Molecular

Dynamics Simulations

Bending Rigidity (KC)

12.4 x10-20J

Not specified

Diffuse X-ray
Scattering

Main Phase Transition

Temperature (Tm)

Not observed

Broad range

Differential Scanning

Calorimetry

Deuterium Order
Parameter (SCD)

Not available for
DPHPC. For
comparison, DPPC in
the liquid crystalline
phase has SCD
values ranging from
~0.2 at the headgroup
to ~0.05 near the

chain terminus.

T>Tm

Deuterium Nuclear
Magnetic Resonance
(2H-NMR)

Experimental Protocols for Characterizing DPHPC

Bilayers

The determination of the physical properties of lipid bilayers requires sophisticated

experimental techniques. Below are detailed methodologies for the key experiments cited.

© 2025 BenchChem. All rights reserved.

2/6

Tech Support


https://www.benchchem.com/product/b15577321?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Small-Angle X-ray and Neutron Scattering (SAXS/ISANS)
for Bilayer Thickness and Area per Lipid

Small-angle scattering techniques are powerful for determining the overall structure of lipid
vesicles in solution. By analyzing the scattering pattern of X-rays or neutrons, one can deduce
the bilayer thickness and, subsequently, the area per lipid.

Figure 1. Workflow for determining bilayer thickness and area per lipid using SAXS/SANS.

Methodology:

¢ Vesicle Preparation: DPHPC lipids are dissolved in an organic solvent, which is then
evaporated to form a thin lipid film. The film is hydrated with an appropriate buffer (e.g., H20
for SAXS, D20 for SANS to enhance contrast) to form multilamellar vesicles (MLVSs).
Unilamellar vesicles (ULVs) of a defined size are then produced by techniques such as
extrusion through polycarbonate membranes or sonication.

o Scattering Measurement: The vesicle suspension is placed in a sample holder and exposed
to a collimated beam of X-rays or neutrons. The scattered radiation is detected by a 2D
detector.

o Data Analysis: The 2D scattering pattern is radially averaged to produce a 1D scattering
profile of intensity versus the scattering vector, q. This profile is then fitted to a model of the
lipid bilayer's electron density (for X-rays) or scattering length density (for neutrons). A
common approach is the Gaussian layers model, which represents the headgroups and
hydrocarbon tails as distinct Gaussian distributions. The fitting procedure yields the bilayer
thickness. The area per lipid can then be calculated using the formula APL = 2 * V_lipid / d,
where V_lipid is the known volume of a single DPHPC molecule.

Micropipette Aspiration for Area Compressibility
Modulus

Micropipette aspiration is a powerful technique for directly measuring the mechanical properties
of giant unilamellar vesicles (GUVs). By applying a controlled suction pressure to a GUV, its
area compressibility modulus can be determined.
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Figure 2. Workflow for measuring the area compressibility modulus using micropipette
aspiration.

Methodology:

GUV Formation: GUVs with diameters of 10-100 um are typically formed by electroformation
on indium tin oxide (ITO) coated glass slides.

Micropipette Aspiration: A single GUV is visualized under a microscope and a portion of its
membrane is aspirated into a glass micropipette with a known inner radius (Rp).

Pressure Application and Measurement: A controlled suction pressure (AP) is applied to the
GUV, causing a portion of the vesicle to be drawn into the pipette. The length of the
aspirated projection (Lp) is measured at various suction pressures.

Data Analysis: The membrane tension (o) and the fractional change in membrane area
(areal strain, a) are calculated from the applied pressure and the geometric parameters of
the vesicle and pipette. The area compressibility modulus (KA) is then determined from the
slope of the linear relationship between membrane tension and areal strain in the high-
tension regime.

Deuterium Nuclear Magnetic Resonance (2H-NMR) for
Acyl Chain Order Parameters

2H-NMR is a powerful technique for probing the conformational order of the acyl chains within

a lipid bilayer. By selectively replacing hydrogen atoms with deuterium at specific positions

along the lipid chains, the orientational order of each carbon-deuterium (C-D) bond can be

determined.

Figure 3. Workflow for determining acyl chain order parameters using 2H-NMR.

Methodology:

o Synthesis of Deuterated DPHPC: DPHPC is chemically synthesized with deuterium atoms

replacing hydrogen atoms at specific positions along the phytanoyl chains.
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o Sample Preparation: The deuterated DPHPC is used to prepare MLVs, which are then
hydrated to the desired water content. The sample is sealed in an NMR tube.

* NMR Spectroscopy: The sample is placed in a high-field NMR spectrometer. 2H-NMR
spectra are acquired using a quadrupole echo pulse sequence, which is necessary to
overcome the rapid signal decay of deuterons in the solid-like environment of the lipid
bilayer.

o Data Analysis: The resulting spectrum for each deuterated position shows a characteristic
Pake doublet, and the separation between the two peaks is the quadrupolar splitting (AvQ).
The order parameter (SCD) for that C-D bond is directly proportional to the quadrupolar
splitting. By measuring the splittings for a series of specifically deuterated lipids, an order
parameter profile along the acyl chain can be constructed.

Conclusion

The physical properties of DPHPC lipid bilayers make them a robust and versatile tool for a
wide range of biophysical studies. Their unique branched-chain structure results in a fluid-like
state over a broad temperature range, providing a stable platform for investigating membrane-
associated processes. The quantitative data and detailed experimental methodologies
presented in this guide offer a foundational resource for researchers and professionals working
to unravel the complexities of biological membranes and to design novel drug delivery vehicles.
Further research to experimentally determine the acyl chain order parameters of DPHPC will
provide an even more complete picture of the molecular organization within these important
model membranes.

 To cite this document: BenchChem. [Unveiling the Biophysical Landscape: A Technical Guide
to Dphpc Lipid Bilayers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15577321#what-are-the-physical-properties-of-
dphpc-lipid-bilayers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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